molecular formula C12H13FO2 B1269275 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid CAS No. 214262-96-1

1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid

Cat. No.: B1269275
CAS No.: 214262-96-1
M. Wt: 208.23 g/mol
InChI Key: AXWFKNJZMNAYGJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H13FO2 It is characterized by the presence of a fluorophenyl group attached to a cyclopentane ring, which in turn is bonded to a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene and cyclopentanone.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-fluorobenzene with magnesium in anhydrous ether. This results in the formation of phenylmagnesium bromide.

    Cyclopentanone Addition: The Grignard reagent is then reacted with cyclopentanone to form the corresponding alcohol.

    Oxidation: The alcohol is subsequently oxidized to the corresponding ketone using an oxidizing agent such as chromium trioxide.

    Carboxylation: The final step involves the carboxylation of the ketone to form this compound using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate salt using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and acid catalysts (e.g., sulfuric acid).

Scientific Research Applications

1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and fluorinated derivatives.

    Material Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.

    Biological Studies: It is employed in biological studies to investigate the effects of fluorinated compounds on biological systems and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring. The presence of chlorine can affect the compound’s reactivity and biological activity.

    1-(2-Bromophenyl)cyclopentane-1-carboxylic acid: This compound has a bromine atom on the phenyl ring. Bromine is larger and more polarizable than fluorine, which can influence the compound’s properties.

    1-(2-Methylphenyl)cyclopentane-1-carboxylic acid: This compound has a methyl group on the phenyl ring. The presence of a methyl group can affect the compound’s steric and electronic properties.

Properties

IUPAC Name

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWFKNJZMNAYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352936
Record name 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-96-1
Record name 1-(2-Fluorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 214262-96-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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